molecular formula C16H34O4S B086745 Cetyl sulfate CAS No. 143-02-2

Cetyl sulfate

Cat. No.: B086745
CAS No.: 143-02-2
M. Wt: 322.5 g/mol
InChI Key: LPTIRUACFKQDHZ-UHFFFAOYSA-N
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Description

Cetyl sulfate, also known as hexadecyl sulfate, is an organic compound with the molecular formula C16H34O4S. It is a surfactant and cleansing agent commonly used in various cosmetic and personal care products. This compound belongs to the group of alkyl sulfates, which are known for their ability to lower the surface tension of water, thereby enhancing the spreading and wetting properties of liquids .

Scientific Research Applications

Cetyl sulfate has a wide range of scientific research applications, including:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and emulsions.

    Biology: this compound is employed in the preparation of biological samples for electron microscopy due to its ability to fix and stain cellular structures.

    Medicine: It is used in the formulation of pharmaceutical products, such as topical creams and ointments, for its emulsifying and cleansing properties.

    Industry: This compound is utilized in the production of detergents, shampoos, and other personal care products .

Mechanism of Action

As a surfactant, cetyl sulfate likely works by reducing the surface tension between two substances, such as oil and water. This makes it easier for the two substances to mix together, which is particularly useful in cosmetic formulations .

Future Directions

The future of cetyl sulfate and similar compounds lies in the growing market for sustainable, natural, and greener cosmetics . As consumers and regulatory bodies push for safer and more environmentally friendly products, the demand for bio-based ingredients like this compound is expected to increase .

Preparation Methods

Cetyl sulfate can be synthesized through the sulfation of cetyl alcohol (hexadecanol) using chlorosulfonic acid, sulfur trioxide, or sulfamic acid. The reaction typically involves the following steps:

Industrial production methods often involve continuous processes to ensure consistent quality and yield. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the production of this compound .

Chemical Reactions Analysis

Cetyl sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include water, oxidizing agents (e.g., hydrogen peroxide), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Cetyl sulfate can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its specific alkyl chain length and its ability to function effectively as a surfactant in various formulations.

Properties

IUPAC Name

hexadecyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2-16H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTIRUACFKQDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1120-01-0 (hydrochloride salt)
Record name Cetyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047982
Record name Hexyldecyl hydrogen sulfate
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Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143-02-2
Record name Hexadecyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cetyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexadecanol, 1-(hydrogen sulfate)
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Record name Hexyldecyl hydrogen sulfate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl hydrogen sulphate
Source European Chemicals Agency (ECHA)
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Record name CETYL SULFATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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